3-[(2-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
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Description
The compound “3-[(2-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one” is a derivative of chalcone . Chalcones are a type of open-chain flavonoid that have two aromatic rings linked by an aliphatic three-carbon chain . They are known for their wide range of pharmacological and biological effects, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chalcone derivatives are generally synthesized using various approaches . For instance, starting from 4-chlorobenzoic acid, certain derivatives were synthesized in six steps, including esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of chalcones, including this compound, typically contains an α,β-unsaturated ketone, which is a reactive keto-ethylenic group . This group is a chromophore responsible for the color in chalcone compounds .Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to their α,β-unsaturated carbonyl system . They can be used to obtain several heterocyclic rings through ring closure reactions . Cyanopyridines, pyrazolines, isoxazoles, and pyrimidines having different heterocyclic ring systems and multiple derivatives can be synthesized using chalcones .Future Directions
Chalcones and their derivatives continue to show promise for new drug investigations . They have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of chalcone derivatives and screening their pharmacological activities .
Properties
IUPAC Name |
(E)-3-(2-chloroanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-22-16-10-12(11-17(23-2)18(16)24-3)15(21)8-9-20-14-7-5-4-6-13(14)19/h4-11,20H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBPHKOKDGLLB-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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